L-alpha-Aspartyl-L-valyl-L-prolyl-L-lysyl-L-seryl-L-alpha-aspartyl-L-glutaminyl-L-phenylalanyl-L-valylglycyl-L-leucyl-L-methioninamide

描述

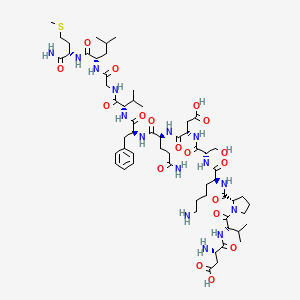

Kassinin is a peptide derived from the skin of the African frog, Kassina senegalensis. It belongs to the tachykinin family of neuropeptides, which are known for their role in neuropeptide signaling. Kassinin is secreted as a defense response and has the amino acid sequence H-Aspartyl-Valyl-Prolyl-Lysyl-Seryl-Aspartyl-Glutaminyl-Phenylalanyl-Valyl-Glycyl-Leucyl-Methioninamide (DVPKSDQFVGLM-NH2) .

准备方法

合成路线和反应条件: 卡西宁可以使用固相肽合成 (SPPS) 来合成,这是一种生产肽的常用方法。该过程涉及将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。 反应条件通常包括使用偶联试剂,如 N,N'-二异丙基碳二亚胺 (DIC) 和活化剂,如 1-羟基苯并三唑 (HOBt) 来促进肽键的形成 .

工业生产方法: 卡西宁的工业生产涉及大规模的 SPPS,其中使用自动化肽合成器来简化该过程。 合成的肽随后使用高效液相色谱 (HPLC) 进行纯化,以确保高纯度和高产率 .

化学反应分析

反应类型: 卡西宁经历各种化学反应,包括:

氧化: 甲硫氨酸残基的氧化可能发生,导致形成甲硫氨酸亚砜。

还原: 还原反应可以将甲硫氨酸亚砜的氧化还原回甲硫氨酸。

常用试剂和条件:

氧化: 过氧化氢 (H2O2) 通常用于氧化反应。

还原: 还原剂,如二硫苏糖醇 (DTT) 用于还原反应。

主要产品:

氧化: 甲硫氨酸亚砜。

还原: 甲硫氨酸。

取代: 氨基酸序列改变的修饰肽.

科学研究应用

Based on the search results, here's what can be gathered about the compound L-alpha-Aspartyl-L-valyl-L-prolyl-L-lysyl-L-seryl-L-alpha-aspartyl-L-glutaminyl-L-phenylalanyl-L-valylglycyl-L-leucyl-L-methioninamide:

This compound is a dodecapeptide tachykinin found in the central nervous system of the amphibian Kassina senegalensis . It shares structural and functional similarities with other tachykinins, exhibiting particularly high effectiveness .

Further Research Avenues

To expand on the applications of this compound, consider the following approaches:

- Live Searches: Conduct live 2D and 3D searches to identify related compounds and their known applications .

- Structural Analysis: Investigate the compound's structure, molecular formula (C58H94N16O19), and molecular weight (1319.46 Da) to predict potential interactions and functions .

- Analog Research : Explore the functions of similar tachykinins and other peptides with comparable sequences to infer potential bioactivity .

- Interaction Studies: Research the compound's interactions with metal ions, inorganic materials, polymers, proteins, and nucleic acids to determine its suitability for drug delivery, bioimaging, and other biomedical applications .

作用机制

卡西宁通过与神经激肽受体(尤其是 NK2 受体)相互作用发挥其作用。这种相互作用导致青蛙皮肤中短路电流 (SCC) 的增加,从而导致离子转运。 在哺乳动物中,卡西宁通过激活 NK2 受体诱导平滑肌收缩,从而触发细胞内钙释放和平滑肌收缩 .

相似化合物的比较

卡西宁与其他速激肽进行比较,例如:

P 物质: 另一种主要与 NK1 受体相互作用的速激肽,参与疼痛传递。

神经激肽 A: 与 NK2 受体相互作用,对平滑肌收缩具有类似作用。

独特性: 卡西宁因其特定的氨基酸序列及其对离子转运和平滑肌收缩的强烈作用而独一无二。 与其他速激肽不同,卡西宁的作用不会被 NK1、NK2 或 NK3 拮抗剂减弱 .

生物活性

L-alpha-Aspartyl-L-valyl-L-prolyl-L-lysyl-L-seryl-L-alpha-aspartyl-L-glutaminyl-L-phenylalanyl-L-valylglycyl-L-leucyl-L-methioninamide, a complex peptide composed of multiple amino acids, has garnered attention in the field of biochemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Structure and Properties

This peptide is characterized by a diverse sequence of amino acids that contribute to its structural and functional properties. The presence of both hydrophilic and hydrophobic residues suggests that it may exhibit unique interactions with biological membranes and proteins.

Table 1: Amino Acid Composition

| Amino Acid | Abbreviation | Position |

|---|---|---|

| Aspartic Acid | Asp | 1, 6 |

| Valine | Val | 2, 9 |

| Proline | Pro | 3 |

| Lysine | Lys | 4 |

| Serine | Ser | 5 |

| Glutamic Acid | Glu | 7 |

| Phenylalanine | Phe | 8 |

| Glycine | Gly | 10 |

| Leucine | Leu | 11 |

| Methionine | Met | 12 |

The biological activity of this peptide can be attributed to several mechanisms:

- Antimicrobial Activity : Peptides with similar structures have been shown to possess antimicrobial properties. For instance, studies indicate that certain antimicrobial peptides (AMPs) disrupt bacterial membranes, leading to cell lysis. The amphipathic nature of this peptide may facilitate such interactions.

- Cell Signaling : Peptides often play roles in cellular signaling pathways. The specific sequence of amino acids can influence receptor binding and activation, potentially modulating various physiological responses.

- Neuroprotective Effects : Some peptides have demonstrated neuroprotective effects by inhibiting apoptosis in neuronal cells. The presence of aspartic acid and lysine may enhance such properties.

Case Studies

- Antimicrobial Efficacy : A study on D-amino acid-containing peptides found that modifications can enhance stability against proteolytic degradation while maintaining antimicrobial activity. This suggests that similar modifications to our peptide could improve its therapeutic potential against resistant pathogens .

- Cancer Therapeutics : Research has indicated that certain peptides can inhibit tumor growth by targeting specific pathways involved in cancer progression. For example, peptides that inhibit Src family kinases have shown promise in reducing metastasis in various cancers .

- Neurodegenerative Diseases : Investigations into peptide-based therapies for neurodegenerative diseases have highlighted the potential for peptides to cross the blood-brain barrier and exert protective effects on neuronal health .

Research Findings

Recent studies have focused on the synthesis and evaluation of similar peptides for their biological activities:

- Stability Studies : Peptides with D-amino acid substitutions exhibited enhanced stability against enzymatic degradation while retaining their biological functions .

- In Vivo Studies : Animal models have demonstrated the efficacy of certain peptide conjugates in reducing inflammation and promoting healing in various tissues .

Table 2: Summary of Biological Activities

属性

IUPAC Name |

3-amino-4-[[1-[2-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H95N15O18S/c1-30(2)24-38(53(86)66-35(49(63)82)20-23-93-7)65-44(77)28-64-58(91)47(31(3)4)72-55(88)39(25-33-14-9-8-10-15-33)69-52(85)37(18-19-43(62)76)67-54(87)40(27-46(80)81)70-56(89)41(29-75)71-51(84)36(16-11-12-21-60)68-57(90)42-17-13-22-74(42)59(92)48(32(5)6)73-50(83)34(61)26-45(78)79/h8-10,14-15,30-32,34-42,47-48,75H,11-13,16-29,60-61H2,1-7H3,(H2,62,76)(H2,63,82)(H,64,91)(H,65,77)(H,66,86)(H,67,87)(H,68,90)(H,69,85)(H,70,89)(H,71,84)(H,72,88)(H,73,83)(H,78,79)(H,80,81) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTPETCPVNEEOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H95N15O18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50895029 | |

| Record name | Kassinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63968-82-1 | |

| Record name | Kassinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。